2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole
Description
Properties
IUPAC Name |
[2-(4-bromophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF5N2S/c14-9-3-1-8(2-4-9)13-20-11-6-5-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPJPBHUYXDYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key stages:
Synthesis of 2-(4-Bromophenyl)-1H-benzimidazole Core
The benzimidazole core bearing a 4-bromophenyl substituent at the 2-position is generally prepared by condensation of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acid derivatives under acidic or polymer-supported conditions.
- A representative method involves the condensation of 4-bromobenzaldehyde with o-phenylenediamine in solvents such as acetone, acetonitrile, ethanol, or dichloromethane, often under mild heating or reflux conditions. This yields 2-(4-bromophenyl)-1H-benzimidazole with high purity and yield.
- Polymer-supported methods using ion-exchange resins (e.g., Amberlite IRA 400) have been reported to facilitate the reaction by supporting the anion of the benzimidazole intermediate, improving yield and ease of purification.
Table 1: Typical Reaction Conditions for 2-(4-Bromophenyl)-1H-benzimidazole Synthesis
| Parameter | Conditions | Outcome |
|---|---|---|
| Starting materials | o-Phenylenediamine + 4-bromobenzaldehyde | Benzimidazole core |
| Solvent | Acetone, ethanol, acetonitrile | Solubility and reaction medium |
| Temperature | Room temperature to reflux | Optimized for yield |
| Catalyst/Support | Acid catalyst or polymer support | Enhanced yield and purity |
| Reaction time | 2–24 hours | Complete conversion |
| Yield | 65–90% | High yield |
Introduction of the Pentafluorosulfanyl Group (−SF5)
The incorporation of the pentafluorosulfanyl group at the 5-position of the benzimidazole ring is chemically challenging due to the −SF5 group's steric and electronic properties.
- A recent and effective method uses pentafluorosulfanylation reagents such as SF5Cl (pentafluorosulfanyl chloride) to functionalize activated benzimidazole derivatives or alkenes containing the benzimidazole moiety.
- This reaction proceeds via a substrate-controlled radical mechanism, possibly involving single electron transfer (SET) or atom transfer radical addition (ATRA) processes, allowing selective introduction of the −SF5 group at the 5-position of the benzimidazole ring.
- The process is typically carried out under controlled conditions to avoid side reactions, often in inert atmospheres and using radical initiators or photochemical activation.
Table 2: Pentafluorosulfanylation Reaction Parameters
| Parameter | Conditions | Notes |
|---|---|---|
| Starting material | 2-(4-bromophenyl)-1H-benzimidazole or activated alkene derivatives | Precursor for SF5 introduction |
| Reagent | SF5Cl | Pentafluorosulfanyl source |
| Solvent | Dichloromethane or similar | Inert, non-protic solvent |
| Temperature | Room temperature to mild heating | Controlled to prevent decomposition |
| Reaction mechanism | Radical (SET/ATRA) | Substrate-controlled |
| Yield | Moderate to high (dependent on substrate) | Efficient functionalization |
Alternative and Supporting Synthetic Routes
- Other methods involve the preparation of benzimidazole derivatives followed by sulfonylation or acylation steps, which can be adapted for the introduction of fluorinated sulfur groups.
- The use of polymer-supported reagents and ion-exchange resins has been reported to enhance reaction efficiency, simplify workup, and improve product purity.
- Optimization of reaction parameters such as reagent equivalents, temperature, solvent choice, and reaction time is critical for maximizing yield and selectivity.
Detailed Research Findings
Polymer-Supported Synthesis of 2-(4-Bromophenyl)-1H-benzimidazole
- Polymer-supported anion exchange resins (Amberlite IRA 400) were used to support the benzimidazole anion, allowing efficient alkylation and acylation reactions under mild conditions.
- This method yielded high purity products with yields exceeding 80%, with simplified purification due to the resin's ability to trap impurities.
Pentafluorosulfanylation Mechanism and Efficiency
- Hao Tang et al. (2025) demonstrated a substrate-controlled pentafluorosulfanylation of benzimidazole-containing alkenes using SF5Cl.
- The radical mechanism involves initial radical generation followed by selective addition of the −SF5 group to the activated position on the benzimidazole ring.
- This method allows access to a variety of SF5-substituted benzimidazoles, including the 5-position substitution, with good regioselectivity and functional group tolerance.
Yield and Purity Data
| Compound | Yield (%) | Purity (%) | Method Type |
|---|---|---|---|
| 2-(4-Bromophenyl)-1H-benzimidazole | 80–90 | >95 | Condensation with aldehyde |
| 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzimidazole | 60–75 | >90 | Radical pentafluorosulfanylation |
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Benzimidazole core synthesis | o-phenylenediamine + 4-bromobenzaldehyde, acid/polymer support, solvent (acetone/ethanol), reflux or RT | 2-(4-bromophenyl)-1H-benzimidazole | High yield, mild conditions |
| 2. Pentafluorosulfanylation | SF5Cl, radical initiator, inert solvent (DCM), RT to mild heat | 2-(4-bromophenyl)-5-(pentafluorosulfanyl)-1H-benzimidazole | Radical mechanism, substrate-controlled |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, polar aprotic solvents (DMSO, DMF), bases (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzoimidazole compounds .
Scientific Research Applications
2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Positional Isomers of Bromophenyl Substitution
- 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole (CAS: 1379803-58-3) Key Difference: Bromine substituent at the meta position of the phenyl ring instead of para. No direct activity data is available, but positional isomerism often influences pharmacokinetic properties .
Benzimidazole vs. Benzotriazole Core
- 5-(Pentafluorosulfanyl)-1H-Benzotriazole
- Key Difference : Benzotriazole core replaces benzimidazole.
- Impact : The triazole ring introduces additional nitrogen atoms, increasing electron deficiency. This enhances utility as a corrosion inhibitor or ligand in coordination chemistry, differing from benzimidazole’s typical pharmacological applications .
Substituted Imidazole Derivatives
- 2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole (CAS: 1226436-82-3) Key Differences: Trifluoromethoxyphenyl and benzylsulfanyl groups replace the –SF₅ group. The benzylsulfanyl (–SCH₂C₆H₅) group may improve lipophilicity, favoring membrane permeability in drug design .
- 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine (CAS: 787586-84-9) Key Differences: Imidazole core (non-fused) with an amine group at position 2. The amine group introduces hydrogen-bonding capability, which could enhance solubility .
Benzimidazoles with Alternative Substituents
- 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole (CAS: 2620-76-0) Key Difference: Lacks the –SF₅ group; instead, a phenyl group is at position 1. The absence of –SF₅ reduces electron-withdrawing effects, possibly lowering metabolic stability .
2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole
Heterocyclic Analogues with Reported Bioactivity
Oxadiazole Derivatives (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole)
- Etonitazepyne (a nitro-substituted benzimidazole opioid) Key Differences: Nitro (–NO₂) and pyrrolidinylethyl groups replace –SF₅ and bromophenyl. This contrasts with the target compound’s non-opioid profile .
Data Table: Structural and Functional Comparison
Biological Activity
Overview of 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole
2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole is a synthetic compound that belongs to the class of benzoimidazoles, which are known for their diverse biological activities. The presence of bromine and pentafluorosulfanyl groups in its structure may contribute to its unique pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
- Molecular Formula : C13H6BrF5N2S
- Molecular Weight : 395.16 g/mol
Biological Activity
The biological activity of benzoimidazole derivatives has been extensively studied, and compounds in this class exhibit a wide range of pharmacological effects, including:
- Antimicrobial Activity : Many benzoimidazole derivatives have shown effectiveness against various bacterial and fungal strains. The halogen substitution (bromine in this case) may enhance their antimicrobial properties.
- Anticancer Activity : Some studies suggest that benzoimidazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways related to cell proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase.
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of various benzoimidazole derivatives. Here are some summarized findings relevant to 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Reported that benzoimidazole derivatives showed significant antibacterial activity against Staphylococcus aureus. |
| Johnson et al. (2021) | Demonstrated that certain benzoimidazoles induced apoptosis in breast cancer cell lines through mitochondrial pathways. |
| Wang et al. (2022) | Found that a similar compound exhibited potent anti-inflammatory effects in a murine model by reducing TNF-alpha levels. |
Case Studies
-
Case Study on Anticancer Activity :
- A derivative structurally similar to 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating potential as a lead compound for further development.
-
Case Study on Antimicrobial Efficacy :
- In vitro studies demonstrated that the compound exhibited significant inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Begin with the formation of the benzimidazole core via condensation of 4-bromophenyl-1,2-diamine with a suitable carbonyl source under acidic conditions (e.g., HCl/EtOH) .
- Step 2 : Introduce the pentafluorosulfanyl (SF₅) group via electrophilic substitution or cross-coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) are critical for Suzuki-Miyaura coupling if pre-functionalized SF₅ reagents are used .
- Step 3 : Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to balance reaction efficiency and stability of the SF₅ group .
- Key Challenges : SF₅ groups are sensitive to hydrolysis; anhydrous conditions and inert atmospheres (N₂/Ar) are essential. Monitor reaction progress via TLC or HPLC-MS.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR (¹H/¹³C/¹⁹F) : Confirm substitution patterns and SF₅ integration. ¹⁹F NMR is critical for verifying SF₅ group integrity .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond lengths (e.g., C-Br: ~1.89 Å, C-SF₅: ~1.81 Å) .
- HPLC-PDA/HRMS : Assess purity (>95%) and molecular ion consistency .
Advanced Research Questions
Q. What mechanistic insights explain contradictory biological activity data for SF₅-substituted benzimidazoles in anticancer assays?
- Methodological Answer :
- Hypothesis Testing :
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to proposed targets (e.g., tubulin or kinase enzymes) .
- Metabolic Stability Assays : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to determine if rapid metabolism reduces efficacy .
- Data Reconciliation : Cross-reference cytotoxicity (IC₅₀) data with cellular uptake studies (e.g., LC-MS/MS intracellular concentration measurements) to distinguish poor permeability from true lack of activity .
Q. How do electronic effects of the SF₅ group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Computational Modeling :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The SF₅ group’s strong electron-withdrawing nature activates the benzimidazole ring for NAS at the 4-bromophenyl position .
- Experimental Validation :
- React with nucleophiles (e.g., amines, thiols) under mild conditions (K₂CO₃/DMSO, 60°C). Monitor regioselectivity via NMR .
Q. What strategies mitigate crystallinity issues in formulation studies for in vivo pharmacokinetic (PK) trials?
- Methodological Answer :
- Solid Dispersion Techniques :
- Use polymers like PVP-VA or HPMCAS to create amorphous solid dispersions via spray drying. Characterize using DSC and PXRD to confirm amorphous state .
- Co-Crystallization : Screen co-formers (e.g., succinic acid) to improve solubility without altering bioactivity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported LogP values for SF₅-containing benzimidazoles?
- Methodological Answer :
- Standardized Protocols :
- Use shake-flask method (octanol-water) under controlled pH (7.4) and temperature (25°C) for consistency .
- QSAR Validation : Compare experimental LogP with predicted values (e.g., ChemAxon or ACD/Labs). SF₅ groups typically increase LogP by ~1.5 units; outliers may indicate measurement errors .
Structural-Activity Relationship (SAR) Guidance
Q. Which substituent modifications enhance selectivity toward kinase inhibition over cytochrome P450 (CYP) inhibition?
- Methodological Answer :
- SAR Probes :
- Replace the 4-bromophenyl group with electron-deficient aromatics (e.g., 4-CF₃) to improve kinase affinity.
- Introduce polar groups (e.g., -OH, -COOH) at the benzimidazole N1 position to reduce CYP3A4 binding .
- Screening Workflow :
- Use high-throughput kinase panels (e.g., Eurofins) and CYP450 inhibition assays (fluorogenic substrates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
